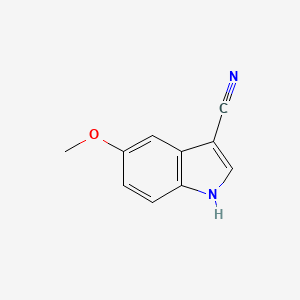

5-methoxy-1H-indole-3-carbonitrile

説明

特性

IUPAC Name |

5-methoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFYXFWPCJEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406736 | |

| Record name | 5-methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23084-36-8 | |

| Record name | 5-methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure:

- Starting materials: Phenylhydrazine derivatives and suitable carbonyl compounds (aldehydes or ketones).

- Reaction conditions: Acidic media (e.g., phosphoric acid, sulfuric acid), elevated temperatures (~100°C), and inert atmospheres to prevent oxidation.

- Outcome: Formation of the indole core with the desired substituents at specific positions.

Example:

A typical synthesis involves reacting 5-methoxy-2-nitrobenzaldehyde with phenylhydrazine under Fischer conditions, followed by reduction of the nitro group to an amino group, leading to the indole scaffold with methoxy substitution at the 5-position.

Methoxy Group Introduction

The methoxy substituent at the 5-position can be introduced via electrophilic aromatic substitution or through methylation of a hydroxyl precursor.

Methods:

- Methylation of indole precursors: Using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃) in acetone or DMF.

- Protection/deprotection strategies: Protecting other reactive sites to ensure regioselective methylation.

Data:

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| CH₃I, K₂CO₃ | Reflux in acetone | 80–90% | Regioselective for 5-position |

Overall Synthetic Route

Based on literature and research findings, a typical synthesis pathway involves:

- Formation of the indole core via Fischer synthesis from suitable hydrazine and aldehyde precursors.

- Methoxy substitution at the 5-position through methylation.

- Introduction of the nitrile group at the 3-position via transition-metal-catalyzed cyanation of a halogenated intermediate.

Example Reaction Scheme:

Phenylhydrazine derivative + aldehyde → Fischer indole synthesis → Indole core

Indole core + methylating agent → 5-methoxyindole

Halogenation at C-3 → Cyanation with CuCN or Pd-catalyst → 5-methoxy-1H-indole-3-carbonitrile

Data Table Summarizing Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Critical Notes |

|---|---|---|---|---|---|

| Indole core synthesis | Fischer indole synthesis | Phenylhydrazine + aldehyde | Acidic, reflux | 60–85% | Regioselectivity depends on substituents |

| Methoxy substitution | Methylation | CH₃I, K₂CO₃ | Reflux, inert | 80–90% | Regioselective at 5-position |

| Nitrile introduction | Cyanation | CuCN or Pd catalyst | 80–120°C, inert | 70–85% | High regioselectivity at C-3 |

Research Findings and Optimization

Recent studies highlight the importance of:

- Using mild, transition-metal-catalyzed cyanation for high regioselectivity and yield.

- Employing protecting groups to enhance selectivity during methylation.

- Optimizing temperature and solvent conditions to prevent side reactions such as hydrolysis or over-oxidation.

化学反応の分析

Types of Reactions: 5-Methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of 5-methoxy-1H-indole-3-carboxaldehyde.

Reduction: Formation of 5-methoxy-1H-indole-3-amine.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

科学的研究の応用

Chemical Properties and Structure

5-MIC is characterized by a methoxy group at the 5-position and a carbonitrile functional group at the 3-position of the indole ring. Its molecular formula is , with a molecular weight of approximately 172.18 g/mol. The unique structure of 5-MIC contributes to its diverse chemical properties and biological activities.

Medicinal Chemistry

5-MIC serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. Research has indicated that it exhibits various biological activities, including:

- Antiviral Activity : Studies have shown that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Properties : 5-MIC has demonstrated efficacy against several cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Organic Synthesis

In organic chemistry, 5-MIC is utilized as a building block for synthesizing various indole derivatives. It participates in several chemical reactions, including:

- C–H Activation : Recent advancements have demonstrated the use of photochemical methods for C–H activation involving indoles, leading to new synthetic routes .

- Alkylation Reactions : Indole derivatives like 5-MIC can undergo alkylation to form more complex structures, which are essential in drug discovery .

Biological Studies

The interactions of 5-MIC with biological systems are crucial for understanding its pharmacological potential. Investigations have focused on:

- Cell Signaling Modulation : 5-MIC influences various cellular processes by modulating signaling pathways related to apoptosis and cell proliferation .

- Neuroprotective Effects : Some studies suggest that derivatives of 5-MIC exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders .

Industrial Applications

Beyond laboratory research, 5-MIC finds applications in industrial settings:

- Dyes and Pigments : The compound's structural properties allow it to be used in synthesizing dyes and pigments for various industrial applications.

- Chemical Processes : Its role as a precursor in chemical synthesis enhances its utility in developing new materials and chemical processes.

Case Studies and Research Findings

Numerous studies have documented the applications of 5-MIC across different fields:

作用機序

The mechanism of action of 5-methoxy-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and application .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key structural analogs vary in substituent positions, functional groups, or core heterocycles. Below is a comparative analysis:

Physical and Spectroscopic Properties

Critical data for select compounds:

- Spectral Trends : The nitrile group in 5-Methyl-3-phenyl-1H-indole-2-carbonitrile exhibits a strong IR absorption at 2189 cm⁻¹ , typical for aliphatic nitriles . Methoxy groups in indoles generally deshield adjacent protons, as seen in NMR shifts for related compounds .

生物活性

5-Methoxy-1H-indole-3-carbonitrile (5-MICA) is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including neuroprotective, antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of 5-MICA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

5-MICA is characterized by the presence of a methoxy group and a carbonitrile functional group attached to the indole ring. The molecular formula is C_10H_8N_2O, and its structure can be represented as follows:

The presence of these functional groups enhances its binding affinity to various biological targets, contributing to its pharmacological effects.

Biochemical Pathways

5-MICA interacts with several biochemical pathways. It has been shown to modulate the activity of various enzymes and receptors, influencing cellular signaling processes. The compound exhibits dose-dependent effects, with higher concentrations leading to increased biological activity.

Key mechanisms include:

- Inhibition of Kinases : 5-MICA inhibits specific kinases involved in cell signaling pathways, affecting cell proliferation and survival.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Cellular Effects

Studies indicate that 5-MICA influences gene expression related to inflammation and apoptosis. It modulates signaling pathways that regulate cellular metabolism and immune responses, thereby exerting protective effects against cellular damage .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of 5-MICA. In vitro studies using SH-SY5Y neuronal cells showed that the compound protects against oxidative stress induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA) . The neuroprotective effect is attributed to its ability to inhibit lipid peroxidation and reduce superoxide anion generation.

| Concentration (µM) | Neuroprotection (%) | Mechanism |

|---|---|---|

| 50 | 65 | Lipid peroxidation inhibition |

| 150 | 85 | Superoxide reduction |

Antioxidant Activity

5-MICA exhibits strong antioxidant activity, which is crucial for its therapeutic potential. It has been shown to suppress iron-induced lipid peroxidation and enhance cellular resilience against oxidative damage .

Case Studies

- In Vivo Studies on Animal Models : In animal models, administration of 5-MICA demonstrated significant reductions in markers of oxidative stress and inflammation. For instance, Wistar albino rats treated with varying doses showed improved liver function parameters compared to control groups .

- Cell Line Studies : In studies involving bEnd3 endothelial cells, 5-MICA was found to increase permeability while maintaining tight junction integrity, suggesting potential applications in drug delivery across the blood-brain barrier (BBB) .

Q & A

Q. What are the common synthetic routes for preparing 5-methoxy-1H-indole-3-carbonitrile, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. Key steps include:

- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions.

- Methoxy and Nitrile Introduction : Electrophilic substitution or nucleophilic displacement under controlled pH and anhydrous conditions to prevent hydrolysis .

- Critical Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Methoxy Substitution | Propargyl bromide, K₂CO₃ (anhydrous) | Alkylation at specific positions |

| Nitrile Formation | CuCN or Pd-catalyzed cyanation | Introduce carbonitrile group |

- Yield optimization requires inert atmospheres (N₂/Ar) and precise temperature control (e.g., reflux in THF at 65–70°C) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; nitrile absence in proton spectra) .

- IR Spectroscopy : Confirm nitrile group (sharp peak ~2225 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and packing using SHELX software for refinement. Example parameters:

- Radiation: Mo Kα (λ = 0.71073 Å)

- Data-to-parameter ratio >14.5 for reliability .

Q. What are the key structural features of this compound that influence its reactivity?

- Methodological Answer :

- Indole Core : Electron-rich π-system facilitates electrophilic substitution (e.g., at C-5 or C-7).

- Methoxy Group : Ortho/para-directing; enhances electron density at C-4 and C-6.

- Nitrile Group : Withdraws electrons, making adjacent positions (C-2/C-4) susceptible to nucleophilic attack .

Advanced Research Questions

Q. How does the electronic environment of the indole ring in this compound affect its reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Nucleophilic Substitution : Nitrile’s electron-withdrawing effect stabilizes transition states at C-2. Example: SNAr with NaI/acetone yields 3-iodo derivatives .

- Oxidation : Methoxy groups slow oxidation kinetics. Use KMnO₄/H₂SO₄ for controlled conversion to carboxylic acids (monitor via TLC) .

- Computational Validation : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer :

- Challenges : Twinning, weak diffraction (low-resolution data), or disorder in methoxy/nitrile groups.

- Solutions :

- SHELXL : Refine anisotropic displacement parameters and apply TWIN/BASF commands for twinned data .

- High-Resolution Data : Collect at synchrotron sources (e.g., λ = 0.69 Å) to improve R-factor precision (<0.05) .

Q. How can researchers validate the biological activity of this compound derivatives while minimizing false positives in assay systems?

- Methodological Answer :

- Controls : Include structurally similar inactive analogs (e.g., 5-Hydroxy-1H-indole-3-carbaldehyde [CAS 3414-19-5]) to rule out nonspecific effects .

- Dose-Response Curves : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values.

- Counter-Screens : Test against unrelated targets (e.g., kinase panels) to assess selectivity .

Q. What safety protocols are recommended for handling this compound during synthesis and purification?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。